molecular formula C104H206N32O46S5 B8081723 Colistin sulfate

Colistin sulfate

Cat. No.: B8081723
M. Wt: 2801.3 g/mol
InChI Key: ARWLUFSLVSQRNF-OTWIQOBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Colistin sulfate” is a complex chemical structure that includes multiple amino acids and sulfate groups. This compound is notable for its intricate arrangement of amino acids, which may have implications in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Colistin sulfate” involves the stepwise assembly of amino acids through peptide bond formation. The process typically starts with the protection of amino groups to prevent unwanted reactions. The amino acids are then coupled using reagents such as carbodiimides or other coupling agents under controlled conditions. After the assembly of the peptide chain, the protecting groups are removed, and the compound is purified.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and precise assembly of the peptide chain. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support. This method allows for easy purification and high yields.

Chemical Reactions Analysis

Types of Reactions

The compound “Colistin sulfate” can undergo various chemical reactions, including:

    Oxidation: The amino acid residues can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various coupling agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a model peptide for studying peptide synthesis and reactions. Its complex structure makes it an excellent candidate for exploring new synthetic methods and reaction mechanisms.

Biology

In biology, the compound may be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. Its unique arrangement of amino acids can provide insights into the structure-function relationships of peptides and proteins.

Medicine

In medicine, this compound may have potential applications in drug development and therapeutic research. Its ability to interact with specific molecular targets could make it a valuable tool for designing new drugs or understanding disease mechanisms.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as biodegradable polymers or advanced biomaterials. Its unique properties may also find applications in biotechnology and nanotechnology.

Mechanism of Action

The mechanism of action of “Colistin sulfate” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino acid residues can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • “Unk-Dab-Thr-Dab-Dab(1)-Dab-D-Phe-Leu-Dab-Dab-Thr-(1).Unk-Dab-Thr-Dab-Dab(2)-Dab-D-Phe-Leu-Dab-Dab-Thr-(2).H2SO4”
  • “Unk-Dab-Thr-Dab-Dab(1)-D-Dab-D-Phe-Leu-Dab-Dab-Thr-(1).Unk-Dab-Thr-Dab-Dab(2)-D-Dab-D-Phe-Leu-Dab-Dab-Thr-(2).H2SO4”

Uniqueness

The uniqueness of “Colistin sulfate” lies in its specific arrangement of amino acids and the presence of sulfate groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(6R,9S,12R,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C52H98N16O13.5H2O4S/c2*1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75;5*1-5(2,3)4/h2*27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);5*(H2,1,2,3,4)/t2*30-,31-,32+,33+,34+,35+,36-,37+,38-,39-,41?,42+;;;;;/m11...../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWLUFSLVSQRNF-OTWIQOBPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O.C[C@H](C1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H206N32O46S5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2801.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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